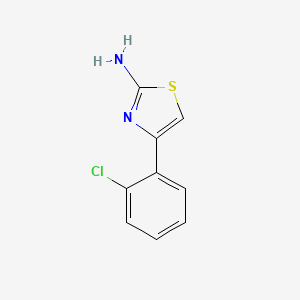
4-(2-Chlorophenyl)-1,3-thiazol-2-amine
概要
説明
The compound "4-(2-Chlorophenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their diverse biological activities and are often synthesized for potential applications in medicinal chemistry. The compound is structurally related to various other thiazole derivatives that have been synthesized and characterized in recent studies, which have demonstrated a range of biological activities and physical properties .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the cyclization of thiosemicarbazide with different halogenated compounds. For instance, the synthesis of a related compound, 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, was achieved by reacting (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas . Similarly, other derivatives have been synthesized using various starting materials and conditions, indicating that the synthesis of "4-(2-Chlorophenyl)-1,3-thiazol-2-amine" would likely follow a comparable pathway involving halogenated phenyl compounds and cyclization agents .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the crystalline system and space group. For example, a related compound crystallized in the triclinic system with the space group P-1 . The molecular structure is further analyzed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, which help in confirming the structure of the synthesized compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The amine group can participate in the formation of Schiff bases when reacted with aldehydes, as seen in the synthesis of some Schiff bases from 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine . The halogen atoms on the phenyl ring also provide opportunities for further substitution reactions, potentially leading to a wide array of structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of halogen atoms and the thiazole ring can affect the compound's melting point, solubility, and stability. For instance, the thermal stability of such compounds can be studied using TGA/DTA, while the electronic properties can be predicted using frontier molecular orbital (FMO) analysis and density functional theory (DFT) calculations . The biological activities of these compounds, such as antibacterial and antifungal properties, are often evaluated in vitro against various bacterial and fungal strains .
科学的研究の応用
Corrosion Inhibition : 4-(2-Chlorophenyl)-1,3-thiazol-2-amine derivatives have been studied for their corrosion inhibition performance. Quantum chemical parameters and molecular dynamics simulations were used to predict their efficiency in preventing the corrosion of iron. Theoretical data align well with experimental results, indicating potential applications in material protection (Kaya et al., 2016).
Anti-inflammatory Activity : Certain derivatives of 4-(2-Chlorophenyl)-1,3-thiazol-2-amine have been evaluated for anti-inflammatory activity. They exhibit direct inhibition of 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012).
Antimicrobial Properties : Synthesis and characterization of new derivatives of 4-(2-Chlorophenyl)-1,3-thiazol-2-amine have revealed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against certain fungal strains. Computational studies calculated thermodynamic parameters to understand these properties (Kubba & Rahim, 2018).
Drug Delivery Systems : 4-(2-Chlorophenyl)-1,3-thiazol-2-amine has been used to form a new complex to increase its solubility and has been employed in the development of a novel system for drug transport, particularly in enhancing antibacterial drug delivery (Asela et al., 2017).
Neurodegenerative Therapeutics : New derivatives of 4-(4-Chlorophenyl)thiazol-2-amines have shown promising results as inhibitors of both DNase I and 5-lipoxygenase, indicating potential as therapeutics for Alzheimer's disease and other neurodegenerative conditions with anti-inflammatory properties (Šmelcerović et al., 2019).
Safety And Hazards
Safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation78. However, the specific safety and hazards information for “4-(2-Chlorophenyl)-1,3-thiazol-2-amine” is not available in the retrieved data.
将来の方向性
Research on similar compounds has shown promise for new drug investigations. For example, clotrimazole, a compound with a similar structure, has become a drug of interest against several diseases such as sickle cell disease, malaria, and some cancers9. However, the specific future directions for “4-(2-Chlorophenyl)-1,3-thiazol-2-amine” are not available in the retrieved data.
Please note that the information provided is based on the closest available data and may not be entirely accurate for “4-(2-Chlorophenyl)-1,3-thiazol-2-amine”. For more precise information, further research and laboratory analysis would be necessary.
特性
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXQQHVBVMLZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279638 | |
| Record name | 4-(2-chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
21344-90-1 | |
| Record name | 21344-90-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chlorophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
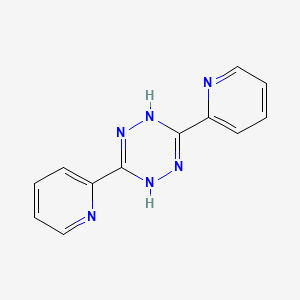
![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
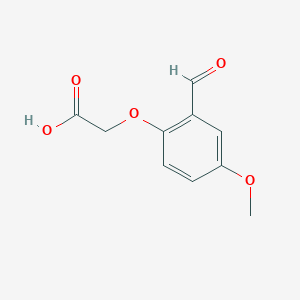
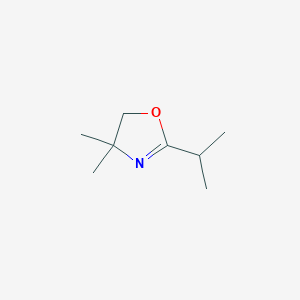

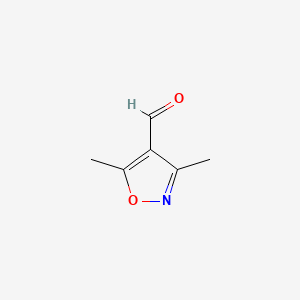
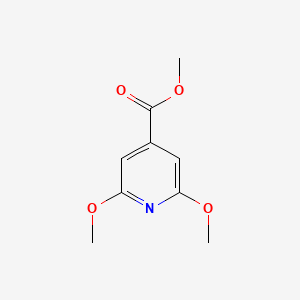
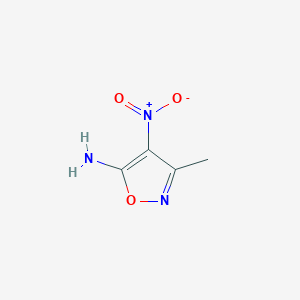
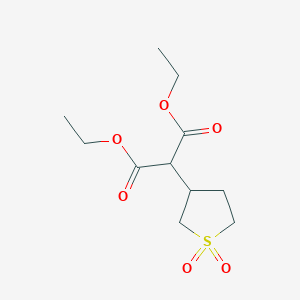

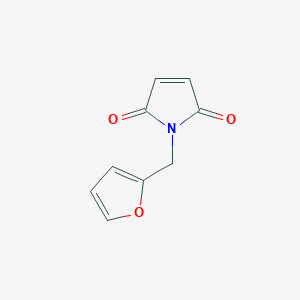
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)
